(3-aminooxan-3-yl)methanol

Description

Significance of Cyclic Amino Alcohols in Contemporary Organic Chemistry

Cyclic amino alcohols are a class of organic compounds that command significant attention in modern chemistry. Their importance stems from their role as versatile intermediates and structural motifs in a multitude of biologically active molecules and chiral auxiliaries. rroij.comopenaccessjournals.com

These compounds are integral to the synthesis of numerous natural and synthetic products. rroij.com For instance, the cyclic amino alcohol framework is found in natural products like quinine, which is known for its use in treating malaria, and in polyhydroxylated alkaloids known as aza-sugars, which can act as potent enzyme inhibitors. rroij.comdiva-portal.org The bifunctionality of amino alcohols, possessing both a nucleophilic amino group and a hydroxyl group, allows for diverse chemical transformations.

Furthermore, amino alcohols are crucial building blocks in medicinal chemistry. wikipedia.org They are key components in the structure of various pharmaceuticals, including certain β-blockers and HIV-1 protease inhibitors like Saquinavir. rroij.comopenaccessjournals.com In the realm of asymmetric synthesis, chiral amino alcohols are frequently employed as ligands and auxiliaries to control the stereochemical outcome of chemical reactions. rroij.comopenaccessjournals.com The development of synthetic routes to enantiomerically pure amino alcohols, such as the Sharpless asymmetric aminohydroxylation, highlights their value in creating stereochemically complex molecules. diva-portal.orgwikipedia.org

Structural Classification of (3-aminooxan-3-yl)methanol within Tetrahydropyran (B127337) Derivatives

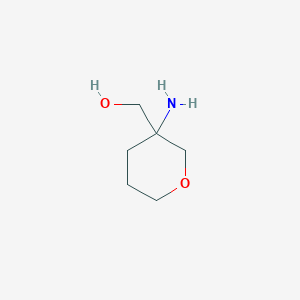

The core structure of this compound is a tetrahydropyran ring. Tetrahydropyran, for which the preferred IUPAC name is now oxane, is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.orgdrugbank.com This ring system is a fundamental motif in many areas of chemistry, most notably as the core of pyranose sugars like glucose. wikipedia.org

Derivatives of tetrahydropyran are common and valued in organic synthesis. wikipedia.org One of the most frequent applications is the use of the 2-tetrahydropyranyl (THP) group as a protecting group for alcohols. wikipedia.org This involves reacting an alcohol with 3,4-dihydropyran to form a THP ether, which is stable under many reaction conditions but can be easily removed later. wikipedia.org

This compound is classified as a substituted tetrahydropyran derivative. Specifically, it is a geminally disubstituted derivative at the C-3 position of the oxane ring, bearing both an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group if considering the parent structure differently, but more accurately, it is a tetrahydropyran ring with an amino group and a methanol (B129727) group attached to the same carbon atom (C-3). This substitution pattern distinguishes it from other isomers, such as (4-aminooxan-4-yl)methanol, where the functional groups are located at the C-4 position. The presence and position of these functional groups on the stable oxane framework are key determinants of the molecule's chemical properties and reactivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminooxan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6(4-8)2-1-3-9-5-6/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQVKNDICPICHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343680-15-8 | |

| Record name | (3-aminooxan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects in the Synthesis and Reactions of 3 Aminooxan 3 Yl Methanol

Control of Stereogenic Centers within the Oxane Ring

The primary stereochemical challenge in the synthesis of (3-aminooxan-3-yl)methanol is the creation of the C3 quaternary stereocenter, which bears both an amino and a methanol (B129727) (or hydroxymethyl) group. The construction of such a center with high enantiopurity requires sophisticated asymmetric synthesis methodologies. Since both substituents are on the same carbon, the synthesis must proceed in a way that selectively produces one enantiomer over the other.

One potential strategy involves the asymmetric functionalization of a pre-existing oxane or a related precursor. For instance, an enantioselective Michael addition of a nucleophile to a 3-substituted-2H-5,6-dihydropyran could establish the stereocenter. Alternatively, the asymmetric alkylation or amination of an enolate derived from an oxan-3-one precursor could be employed. In such reactions, chiral catalysts, such as cinchona alkaloid-derived thioureas or chiral phase-transfer catalysts, are often utilized to induce enantioselectivity. These catalysts can form a chiral environment around the substrate, directing the incoming reagent to a specific face of the molecule.

Another approach could involve a catalytic asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction. nih.gov This method is effective for creating quaternary stereogenic centers in molecules like 3-substituted-3-aminooxindoles and could be adapted for the synthesis of oxane derivatives. nih.gov The reaction of a suitable oxane-based substrate with an activated alkene in the presence of chiral catalysts could yield the desired 3,3-disubstituted oxane with high enantiomeric excess. nih.gov

The following table illustrates hypothetical results for the enantioselective synthesis of a key precursor to this compound using different chiral catalytic systems.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (DHQD)2PHAL | Toluene | -20 | 85 | 92 |

| 2 | Chiral Phosphoric Acid | DCM | 0 | 91 | 95 |

| 3 | Proline-derived Organocatalyst | DMSO | 25 | 78 | 88 |

| 4 | Ni(II)-Schiff Base Complex | THF | -10 | 89 | 97 |

Diastereoselectivity and Enantioselectivity in Functionalization Reactions

Once the chiral center at C3 is established, it can exert significant stereochemical control over subsequent reactions on the oxane ring, a phenomenon known as substrate-controlled diastereoselectivity. The existing stereocenter can direct the approach of reagents to other positions on the ring, leading to the preferential formation of one diastereomer over another.

For example, if a functional group at another position on the ring, such as a ketone at C4, were to be reduced, the C3 substituents would sterically hinder one face of the ring. This would force the reducing agent (e.g., sodium borohydride) to attack from the less hindered face, resulting in a diastereoselective formation of a specific alcohol stereoisomer. The degree of diastereoselectivity would depend on the effective size and orientation of the amino and methanol groups at C3.

Similarly, electrophilic additions to a double bond within the oxane ring would be influenced by the C3 stereocenter. The bulky groups at C3 would create a diastereotopic environment, making the two faces of the double bond unequal. An electrophile would preferentially add to the less sterically encumbered face. This principle is widely used in the synthesis of complex molecules with multiple stereocenters. nih.gov

The table below presents hypothetical data on the diastereoselective reduction of a 4-oxo derivative of this compound, demonstrating the directing effect of the C3 stereocenter.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| 1 | NaBH4 | Methanol | 0 | 85:15 |

| 2 | L-Selectride | THF | -78 | 95:5 |

| 3 | LiAlH4 | Ether | -20 | 88:12 |

| 4 | DIBAL-H | Toluene | -78 | 92:8 |

Conformational Analysis and its Impact on Reactivity

The oxane ring of this compound, like cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. fiveable.me In this conformation, substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformations is largely determined by steric interactions, particularly 1,3-diaxial interactions. fiveable.me

For a monosubstituted oxane, the substituent generally prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformations is quantified by the A-value. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com While specific A-values for the entire (3-aminooxan-3-yl) group are not available, we can estimate the preference based on the individual components. The A-value for an amino group (-NH2) is approximately 1.2-1.6 kcal/mol, and for a hydroxymethyl group (-CH2OH) is around 1.7 kcal/mol. Given that both are attached to the same carbon, the steric demand at the C3 position is substantial, and the entire 3,3-disubstituted carbon would have a strong preference for a conformation that minimizes steric strain.

The conformation of the ring and the orientation of its substituents have a profound impact on reactivity. youtube.com For example, in bimolecular elimination (E2) reactions, a periplanar arrangement of the leaving group and a proton on an adjacent carbon is required. This is most readily achieved when both are in axial positions. Therefore, an axial leaving group will typically undergo E2 elimination much faster than an equatorial one.

Similarly, in nucleophilic substitution (SN2) reactions, the nucleophile must attack from the backside of the carbon-leaving group bond. An axial leaving group is generally more accessible to backside attack than an equatorial one, which is sterically shielded by the ring itself. Consequently, the rate of SN2 reactions can be highly dependent on the conformation of the substrate.

The following table shows a hypothetical conformational energy analysis for a derivative of this compound, highlighting the preference for the equatorial orientation of a bulky substituent at another position on the ring.

| Conformer | Position of tert-butyl group | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Equatorial | 0 | >99.9 |

| B | Axial | ~5.0 | <0.1 |

Derivatization and Transformations of 3 Aminooxan 3 Yl Methanol

Functional Group Interconversions of the Amino and Hydroxyl Moieties

The primary amino and hydroxyl groups on the (3-aminooxan-3-yl)methanol scaffold are amenable to a wide array of standard functional group interconversions. These transformations are fundamental for modifying the molecule's properties or for preparing it for subsequent reactions, such as cyclizations or coupling processes. Selective protection of one group is often a prerequisite for the specific derivatization of the other.

The primary alcohol is a versatile functional group that can be readily oxidized or converted into various esters and ethers, or transformed into a leaving group for nucleophilic substitution.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid depending on the reagents and conditions employed. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would yield the corresponding aldehyde, (3-aminooxan-3-yl)carbaldehyde. Stronger oxidizing conditions, for example, using potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the formation of 3-aminooxane-3-carboxylic acid.

Esterification: The alcohol readily reacts with acyl chlorides, acid anhydrides, or carboxylic acids (under Fischer esterification conditions) to form esters. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield (3-aminooxan-3-yl)methyl acetate.

Conversion to Alkyl Halides: The hydroxyl group can be converted into a good leaving group and substituted by a halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would produce (3-(chloromethyl)oxan-3-yl)amine and (3-(bromomethyl)oxan-3-yl)amine, respectively. These halogenated derivatives serve as valuable intermediates for introducing other functionalities through nucleophilic substitution.

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | PCC, DMP | (3-aminooxan-3-yl)carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, Jones Reagent | 3-aminooxane-3-carboxylic acid |

| Esterification | Acyl Halide, Acid Anhydride | (3-aminooxan-3-yl)methyl ester |

| Halogenation (Chlorination) | SOCl₂ | (3-(chloromethyl)oxan-3-yl)amine |

| Halogenation (Bromination) | PBr₃ | (3-(bromomethyl)oxan-3-yl)amine |

The primary amine at the C3 position is nucleophilic and can participate in a variety of classical amine reactions.

N-Acylation: The amino group reacts readily with acylating agents like acyl chlorides or anhydrides to form amides. For example, treatment with benzoyl chloride would yield N-((3-(hydroxymethyl)oxan-3-yl))benzamide. This reaction is often used to protect the amine functionality.

N-Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) provides a more controlled method for mono-alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. These derivatives are typically stable crystalline solids and are often used for characterization or to impart specific biological activities.

Urea and Carbamate Formation: The amine can react with isocyanates to form ureas or with chloroformates to produce carbamates. These reactions are crucial for creating linkages in various polymeric materials and pharmacologically active molecules.

| Transformation | Reagent(s) | Product Class |

| N-Acylation | Acyl Chloride, Anhydride | Amide |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Secondary Amine |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Carbamate Formation | Chloroformate | Carbamate |

Formation of Nitrogen-Containing Heterocycles from this compound Scaffolds

The 1,3-disposition of the amino and hydroxymethyl groups in this compound makes it an ideal precursor for the synthesis of six-membered heterocycles through intramolecular cyclization.

The reaction of the 1,3-amino alcohol functionality with a carbonyl source can lead to the formation of a six-membered cyclic urethane (B1682113), known as a 1,3-oxazinan-2-one. This transformation involves the intramolecular capture of a carbonyl group by the nitrogen and oxygen nucleophiles.

Common reagents used for this cyclization include:

Phosgene (B1210022) and its equivalents: Highly reactive but toxic reagents like phosgene (COCl₂) or its safer solid equivalent, triphosgene, react with the amino alcohol to form an intermediate that rapidly cyclizes.

Carbonyl diimidazole (CDI): CDI is a milder and safer alternative that activates the functional groups towards cyclization.

Dialkyl carbonates: Reagents such as diethyl carbonate can be used, often at elevated temperatures, to form the cyclic urethane with the elimination of ethanol. nih.gov

Carbon Dioxide (CO₂): Direct synthesis from amino alcohols and CO₂ is an environmentally friendly approach, though it often requires high pressure and temperature, and the use of specific catalysts to facilitate the dehydration step.

The product of this cyclization is a spirocyclic compound, tetrahydro-2H-pyrano[3,2-d] organic-chemistry.orgresearchgate.netoxazin-2-one. Chiral versions of these compounds have been investigated for their potential as antibacterial agents. nih.gov

While the synthesis of 1,3-oxazinan-2-ones is a direct consequence of the molecule's structure, the formation of other heterocycles like oxazolidinones, morpholinones, and lactams from the this compound scaffold is not straightforward and requires multi-step synthetic sequences involving significant modification of the starting material.

Oxazolidinones: These are five-membered rings typically formed from the cyclization of 1,2-amino alcohols. organic-chemistry.orgresearchgate.net To synthesize an oxazolidinone from this compound, a skeletal rearrangement or cleavage of the tetrahydropyran (B127337) ring would be necessary first. For instance, oxidative cleavage of the C4-C5 bond of the oxane ring could potentially generate a precursor that, after further functional group manipulation, might yield a 1,2-amino alcohol suitable for cyclization.

Morpholinones: Morpholinones are six-membered heterocyclic structures. Their synthesis typically involves the cyclization of N-(2-hydroxyethyl) amino acids or the reaction of an ethanolamine (B43304) derivative with an α-haloacetyl halide. Creating a morpholinone from the this compound scaffold would require extensive bond-forming and bond-breaking steps, representing a complex synthetic challenge rather than a simple derivatization.

Lactams: Lactams are cyclic amides. wikipedia.org The formation of a lactam from this compound would necessitate the oxidation of either the primary alcohol or a ring carbon to a carboxylic acid or ketone, followed by rearrangement and cyclization. For example, oxidation of the primary alcohol to a carboxylic acid would yield 3-aminooxane-3-carboxylic acid. This β-amino acid could potentially be induced to cyclize into a β-lactam, although this is often challenging. nih.govnih.gov Alternatively, a more complex pathway involving ring expansion of the tetrahydropyran, perhaps via a Beckmann or Schmidt rearrangement of a ketone derived from the scaffold, could theoretically lead to a larger ring lactam. wikipedia.org

Regioselective and Stereoselective Functionalization of the Tetrahydropyran Ring

The tetrahydropyran ring of this compound is a saturated, non-aromatic heterocycle. The C-H bonds of the ring are generally unreactive and not prone to substitution under standard ionic conditions. Therefore, achieving regioselective and stereoselective functionalization of the oxane ring presents a significant synthetic hurdle.

Modern synthetic methods could potentially be employed to overcome this challenge:

Directed C-H Activation: The existing amino or hydroxyl groups (or derivatives thereof) could be used as directing groups to activate a specific C-H bond on the ring (e.g., at the C2 or C4 position) towards metallation and subsequent functionalization. This strategy allows for precise installation of new substituents.

Radical-based Reactions: Free-radical reactions, such as those initiated by light (photoredox catalysis) or radical initiators, can enable the functionalization of unactivated C-H bonds. For example, a Hofmann-Löffler-Freytag type reaction could potentially lead to the formation of a new heterocyclic ring fused to the tetrahydropyran core.

Ring-Opening and Re-closing Strategies: Another approach involves the chemical opening of the tetrahydropyran ring at the ether linkage to produce a linear diol, followed by functionalization of the chain and subsequent stereoselective re-cyclization to form a new, substituted tetrahydropyran.

These advanced methods, while powerful, have not been specifically reported for the this compound substrate, and their application would require careful optimization to control regioselectivity and stereoselectivity.

Applications in Organic Synthesis and Catalysis

Scaffold Design for Diversity-Oriented SynthesisThere is no research available on the use of the (3-aminooxan-3-yl)methanol scaffold in the context of diversity-oriented synthesis.

Due to the absence of specific data, no data tables or a list of mentioned compounds can be generated.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Aminooxan 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms can be elucidated.

For (3-aminooxan-3-yl)methanol, ¹H NMR would provide initial information on the number and type of protons. The protons of the hydroxymethyl group (-CH₂OH) and the amine group (-NH₂) would likely appear as distinct signals, with their chemical shifts influenced by solvent and hydrogen bonding. The protons on the oxane ring would present as a complex set of multiplets in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The quaternary carbon at the C3 position, bonded to the amino, hydroxymethyl, and two other carbon atoms, would be readily identifiable, as would the carbons of the oxane ring and the hydroxymethyl group.

To assign these signals definitively and probe the molecule's stereochemistry, advanced 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of connectivity through the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemical assignment. It detects spatial proximity between protons. By analyzing NOE cross-peaks, the relative orientation of the substituents on the oxane ring can be determined. For instance, an NOE between a proton of the hydroxymethyl group and an axial proton on the ring would suggest an axial orientation for the hydroxymethyl group.

Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃) This table presents hypothetical data based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (Oxane Ring) | 1.50 - 1.90 | m (multiplet) | 4H |

| -NH₂ | 1.60 | s (singlet, broad) | 2H |

| -OH | 2.50 | s (singlet, broad) | 1H |

| -CH₂OH | 3.55 | s (singlet) | 2H |

| -O-CH₂- (Oxane Ring) | 3.60 - 3.90 | m (multiplet) | 4H |

Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃) This table presents hypothetical data based on typical chemical shift values.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- (Oxane Ring, C4/C5) | 25.0 - 35.0 |

| C3 (Quaternary) | 55.0 - 65.0 |

| -CH₂OH | 65.0 - 75.0 |

| -O-CH₂- (Oxane Ring, C2/C6) | 68.0 - 78.0 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the precise mass of the molecular ion. This allows for the unambiguous confirmation of the molecular formula, C₆H₁₃NO₂ in this case, by matching the experimental mass to the calculated mass with high accuracy (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. This spectrum provides valuable information about the molecule's structure and connectivity. The fragmentation of this compound would likely proceed through characteristic pathways for amines and alcohols, including α-cleavage. nih.gov

Key fragmentation pathways could include:

Loss of the hydroxymethyl radical (•CH₂OH, 31 Da).

Loss of ammonia (B1221849) (NH₃, 17 Da).

Cleavage of the oxane ring, leading to a series of smaller charged fragments.

Expected ESI-MS/MS Fragmentation Data for this compound This table presents hypothetical data for the protonated molecule [M+H]⁺ with a predicted exact mass of 132.1019.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|---|

| 132.1 | 115.1 | Ammonia | NH₃ |

| 132.1 | 114.1 | Water | H₂O |

| 132.1 | 101.1 | Methanol (B129727) | CH₃OH |

| 132.1 | 100.1 | Hydroxymethyl Radical + H | •CH₂OH + H |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. libretexts.orgpitt.edu IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the key functional groups would produce characteristic signals:

O-H Stretch (Alcohol): A strong and broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, due to hydrogen bonding. docbrown.info

N-H Stretch (Primary Amine): A moderate absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for a primary amine (symmetric and asymmetric stretches). libretexts.org

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹. libretexts.org

C-O Stretch (Alcohol and Ether): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. The C-O stretch of the primary alcohol and the C-O-C stretch of the ether would likely appear as distinct, strong bands. docbrown.info

N-H Bend (Primary Amine): A moderate absorption around 1590-1650 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information, as non-polar bonds and symmetric vibrations often give stronger signals than in IR. The C-C and C-O framework of the oxane ring would be expected to show characteristic Raman scattering. mdpi.com

Expected Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad | Weak |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (doublet) | Medium |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium | Weak |

| C-O Stretch | Alcohol/Ether | 1000 - 1300 | Strong | Medium |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The carbon at position 3 of the oxane ring is a stereocenter, meaning this compound is a chiral molecule that can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques are sensitive to this chirality.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of plane-polarized light by a chiral sample. Enantiomers rotate light by equal and opposite angles. A pure sample of one enantiomer will have a specific rotation, [α], while a racemic (50:50) mixture will have a rotation of zero. The enantiomeric excess (e.e.) of a non-racemic mixture can be calculated by comparing its measured rotation to the rotation of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will produce a characteristic CD spectrum, which is a plot of this differential absorption versus wavelength. The CD spectrum is a unique fingerprint for a specific enantiomer, with its mirror image enantiomer producing an opposite spectrum. This technique is highly sensitive for analyzing the stereochemistry of chiral compounds. Modern high-throughput methods, such as those using fluorescence-based assays with chiral reagents, can also be employed for rapid and sensitive determination of enantiomeric excess in amino alcohols. nih.govbath.ac.uk

Hypothetical Optical Rotation Data Illustrative values for the R and S enantiomers.

| Sample | Enantiomeric Composition | Hypothetical Specific Rotation [α]D |

|---|---|---|

| Enantiomer 1 | 100% R | +15.0° |

| Enantiomer 2 | 100% S | -15.0° |

| Racemic Mixture | 50% R / 50% S | 0.0° |

| Sample A | 75% R / 25% S (50% e.e.) | +7.5° |

Theoretical and Computational Investigations of 3 Aminooxan 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating the mechanistic pathways of chemical reactions. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. For (3-aminooxan-3-yl)methanol, DFT studies would be instrumental in mapping out potential energy surfaces for various reactions.

Researchers can use DFT to identify stable intermediates and, crucially, to locate and characterize the transition states that connect reactants, intermediates, and products. The calculated energy barriers associated with these transition states allow for the determination of reaction kinetics and the prediction of the most favorable reaction pathways. For instance, in the context of this compound, DFT could be employed to study its synthesis, decomposition, or its reactions with other molecules by elucidating the step-by-step atomic rearrangements and the associated energetics.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties.

For this compound, high-level ab initio calculations would be the gold standard for obtaining precise values for properties like conformational energies, bond dissociation energies, and ionization potentials. Furthermore, these methods are invaluable for accurately predicting spectroscopic parameters. For example, they can be used to calculate vibrational frequencies (correlating to infrared and Raman spectra), electronic excitation energies (UV-Vis spectra), and chemical shifts (NMR spectra), which are essential for the experimental identification and characterization of the molecule.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape of flexible molecules like this compound. By simulating the molecule's motion, researchers can identify its preferred shapes (conformers) and the energy barriers between them.

A significant advantage of MD simulations is the ability to explicitly include solvent molecules, which is crucial for understanding a molecule's behavior in a realistic chemical environment. For this compound, MD simulations in solvents like water could reveal how solvent interactions influence its conformational preferences and how it forms hydrogen bonds. This provides a more complete picture of the molecule's structure and dynamics in solution.

Computational Design of this compound-Based Catalysts and Ligands

The structural features of this compound, specifically the presence of amino and hydroxyl functional groups, suggest its potential as a building block for catalysts or as a ligand in coordination chemistry. Computational methods can play a pivotal role in the rational design of such applications.

By using quantum chemical calculations and molecular modeling, it is possible to predict how this compound or its derivatives would interact with metal centers or substrates. For example, DFT calculations could be used to assess the binding affinity of the molecule as a ligand to various metals, and to study the electronic properties of the resulting metal complexes. This computational pre-screening can guide experimental efforts by identifying the most promising candidates for effective catalysts or functional ligands, thereby accelerating the discovery process.

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. By calculating the properties that govern how a molecule interacts with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental results.

For this compound, methods like DFT and time-dependent DFT (TD-DFT) can be used to predict a range of spectroscopic signatures. This includes:

Vibrational Spectra: Calculation of vibrational frequencies and intensities helps in assigning the peaks in experimental Infrared (IR) and Raman spectra to specific molecular motions.

NMR Spectra: Theoretical calculations of chemical shifts and coupling constants are crucial for interpreting complex NMR spectra and confirming the molecule's structure.

Electronic Spectra: TD-DFT can predict the electronic transitions that give rise to UV-Visible absorption spectra.

These computational predictions are not only vital for confirming the identity of a newly synthesized molecule but also for understanding its electronic structure and bonding.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The future development and application of (3-aminooxan-3-yl)methanol are contingent on the availability of efficient and sustainable synthetic methods. Current synthetic approaches are not widely documented in publicly available research, suggesting that this is a fertile area for investigation. Future research should prioritize the development of green and economically viable synthetic strategies.

Key areas of focus should include:

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound could offer a highly selective and environmentally benign route. Research could focus on identifying or engineering enzymes capable of stereoselectively introducing the amine and hydroxymethyl groups onto a tetrahydropyran (B127337) precursor.

Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from biomass would significantly enhance the sustainability profile of this compound. Polysaccharides and other carbohydrate-based feedstocks could serve as potential starting points.

Catalytic Hydrogenation and Amination: The development of catalytic routes, such as the reductive amination of a corresponding keto-alcohol or the hydrogenation of a cyano-alcohol precursor, could provide efficient and atom-economical synthetic pathways.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Challenges |

| Biocatalytic Amination/Hydroxylation | Tetrahydropyran derivatives | High stereoselectivity, mild reaction conditions | Enzyme discovery and engineering |

| Synthesis from Biomass | Glucaric acid, levoglucosan | Use of renewable resources | Multi-step synthesis, purification |

| Catalytic Reductive Amination | 3-oxooxan-3-yl)methanol | Atom economy, potential for scalability | Catalyst development, selectivity control |

Exploration of New Catalytic Applications

The unique structure of this compound, featuring a vicinal amino alcohol moiety on a cyclic ether backbone, makes it an attractive candidate for a ligand in asymmetric catalysis. The development of chiral catalysts is a major goal in modern organic synthesis, and this compound could serve as a valuable scaffold for new ligand designs.

Future research in this area should explore its application in a variety of catalytic transformations, including:

Asymmetric Transfer Hydrogenation: The development of this compound-derived ligands for transition metal catalysts (e.g., ruthenium, rhodium) could lead to efficient systems for the asymmetric reduction of ketones and imines.

Carbon-Carbon Bond Forming Reactions: Its potential as a ligand in reactions such as asymmetric aldol (B89426), Michael, and allylic alkylation reactions should be investigated. The bifunctional nature of the molecule could allow for cooperative catalysis.

Organocatalysis: The amine functionality suggests that this compound and its derivatives could function as organocatalysts, for instance, in promoting asymmetric aldol or Michael reactions.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalytic Reaction | Metal/Catalyst System | Potential Substrates | Desired Outcome |

| Asymmetric Transfer Hydrogenation | Ruthenium, Rhodium | Prochiral ketones, imines | Enantiomerically enriched alcohols, amines |

| Asymmetric Aldol Reaction | Zinc, Copper | Aldehydes, ketones | Chiral β-hydroxy carbonyl compounds |

| Asymmetric Michael Addition | Nickel, Palladium | α,β-Unsaturated compounds | Enantioenriched conjugate adducts |

| Organocatalytic Aldol Reaction | Proline-mimics | Ketones, aldehydes | Asymmetric C-C bond formation |

Integration with Advanced Flow Chemistry and Automation Technologies

To translate the potential of this compound from a laboratory curiosity to a readily accessible chemical tool, the integration of its synthesis and application with modern technologies is crucial. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, and reproducibility. polimi.it

Future research should aim to:

Develop Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would enable on-demand production and facilitate process optimization. polimi.it This could involve the use of packed-bed reactors with immobilized catalysts or enzymes.

Automated Ligand and Catalyst Screening: An automated platform could be developed to rapidly synthesize a library of this compound derivatives and screen their performance as ligands in various catalytic reactions. This high-throughput approach would accelerate the discovery of new and effective catalysts.

In-line Reaction Monitoring and Optimization: The integration of in-line analytical techniques (e.g., FT-IR, NMR) into a flow synthesis setup would allow for real-time monitoring and optimization of reaction parameters, leading to improved yields and purity.

Computational Predictions Guiding Experimental Design in this compound Research

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, thereby guiding and accelerating experimental research. researchgate.net In the context of this compound, computational studies can play a pivotal role in several areas.

Future computational research should focus on:

Conformational Analysis: A thorough understanding of the conformational preferences of this compound and its metal complexes is essential for designing effective catalysts.

Ligand-Metal Interactions: Density Functional Theory (DFT) calculations can be employed to model the electronic and steric properties of metal complexes incorporating this compound-derived ligands. researchgate.net This can provide insights into catalyst stability and reactivity.

Transition State Modeling: Computational modeling of transition states for key catalytic reactions can help to elucidate reaction mechanisms and predict enantioselectivity. This knowledge can then be used to rationally design more effective ligands.

Virtual Screening: Computational methods can be used to virtually screen libraries of this compound derivatives to identify promising candidates for specific catalytic applications before embarking on extensive experimental synthesis and testing.

Table 3: Application of Computational Chemistry in this compound Research

| Computational Method | Research Objective | Predicted Properties | Impact on Experimental Design |

| Density Functional Theory (DFT) | Elucidate electronic structure of catalysts | Bond energies, charge distribution, orbital energies | Rational design of ligands with desired electronic properties |

| Molecular Dynamics (MD) | Simulate conformational dynamics | Conformational preferences, ligand flexibility | Selection of rigid or flexible ligand backbones |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzyme-catalyzed synthesis | Reaction pathways, activation energies | Guiding enzyme engineering efforts |

| Virtual Screening | Identify promising ligand candidates | Binding affinities, catalytic activity scores | Prioritizing synthetic targets for experimental validation |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable molecule in the fields of sustainable synthesis and catalysis. The synergy between innovative synthetic methods, thorough catalytic screening, integration with modern technologies, and insightful computational modeling will be key to realizing its promise.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Look for characteristic signals:

- IR : Stretching vibrations for -NH₂ (3350 cm⁻¹) and -OH (broad ~3200 cm⁻¹).

- MS : Molecular ion peak at m/z 118 (C₅H₁₂ClNO₂ for hydrochloride salt derivatives) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives.

What strategies resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Question

Contradictions may arise from assay variability or compound stability. Mitigation strategies:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) .

- Metabolic Stability Testing : Use liver microsomes to assess degradation rates, as seen in fluorinated pyridine methanol studies .

- Control Experiments : Include reference compounds (e.g., enzyme inhibitors) to confirm assay validity.

Case Study : A 2024 study on fluorinated pyridinyl methanol derivatives resolved contradictory cytotoxicity data by correlating IC₅₀ values with LogP measurements, identifying solubility as a confounding factor .

How can computational tools predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) analyze feasible routes by:

- Template Relevance Scoring : Prioritizes reactions with high similarity to known oxane syntheses .

- Plausibility Thresholds : Filters routes with a minimum score of 0.01 to exclude unlikely pathways .

- Solvent Compatibility : Recommends ethanol or THF based on stability data for alcohol-containing intermediates .

Q. Example Output :

| Model | Top Route | Plausibility |

|---|---|---|

| Reaxys | Oxane ring closure via epoxide intermediate | 0.89 |

What methodologies assess the environmental and safety risks of this compound in lab settings?

Basic Research Question

- Waste Handling : Segregate waste containing amino alcohols for professional disposal to avoid contamination .

- Toxicity Screening : Use in silico tools (e.g., ChemIDplus) to predict acute toxicity .

- Ventilation : Ensure fume hood use during synthesis, as recommended for similar volatile amino alcohols .

How do steric and electronic effects influence the derivatization of this compound?

Advanced Research Question

- Steric Effects : Bulky substituents on the oxane ring hinder nucleophilic attack at the 3-position.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing substitution rates, as observed in nitrophenyl hexanoate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.